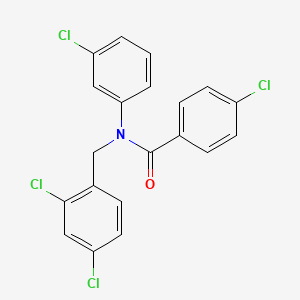

![molecular formula C17H17NO5 B5600091 methyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5600091.png)

methyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate, also known as DMBA-Me, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. DMBA-Me belongs to the class of compounds known as benzamides, which have been shown to possess a wide range of biological activities.

Applications De Recherche Scientifique

Synthesis in Nucleic Acid Research

Methyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate plays a role in the synthesis of protected ribonucleosides, crucial for RNA and DNA-RNA mixtures' synthesis. This chemical's application has been pivotal in creating oligoribonucleotides on a solid support, enabling the preparation and isolation of DNA and RNA mixtures with enhanced ease and efficiency. This advancement supports complex biological research and therapeutic developments, highlighting the compound's significant contribution to molecular biology (Kempe et al., 1982).

Advancements in Organic Synthesis

In organic synthesis, the compound has facilitated the creation of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through innovative methods. These derivatives are essential for developing new materials and chemicals with potential applications in various industries, including pharmaceuticals and materials science (Gabriele et al., 2006).

Role in Hydrogen-Bonded Structures

Research has demonstrated the compound's utility in studying hydrogen-bonded structures, offering insights into molecular interactions that are fundamental to understanding chemical and biological processes. This knowledge is crucial for designing more effective drugs and materials with specific properties (Portilla et al., 2007).

Contribution to Heterocyclic Chemistry

This compound has been utilized in the synthesis of heterocyclic systems, such as fused pyrimidinones. These systems are essential in medicinal chemistry, where they serve as the backbone for many therapeutic agents. The ability to synthesize and manipulate these structures has profound implications for developing new medications and understanding biological mechanisms (Toplak et al., 1999).

Development of Supramolecular Dendrimers

The compound is integral to the design and synthesis of the first spherical supramolecular dendrimers self-organized in a novel thermotropic cubic liquid-crystalline phase. This breakthrough has implications for materials science, offering a new avenue for creating complex structures with unique properties for applications in electronics, photonics, and nanotechnology (Balagurusamy et al., 1997).

Propriétés

IUPAC Name |

methyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-21-14-8-7-11(10-15(14)22-2)16(19)18-13-6-4-5-12(9-13)17(20)23-3/h4-10H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHORRMNQBMEWSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5600023.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5600033.png)

![5-allyl-2-[(2-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B5600038.png)

![N-{2-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}methanesulfonamide](/img/structure/B5600052.png)

![3-(1,3-benzothiazol-2-yl)-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5600055.png)

![N-{(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5600066.png)

![1-(trans-4-hydroxycyclohexyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5600074.png)

![5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-phenyl-2-pyrimidinamine](/img/structure/B5600082.png)

![3-ethyl-8-(2,3,4-trimethoxybenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600092.png)

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazolin]-2'-amine](/img/structure/B5600100.png)